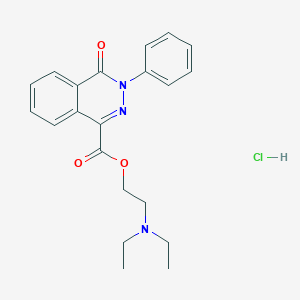
1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a phthalazine ring, a phenyl group, and a diethylaminoethyl ester moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride typically involves multiple steps:
Formation of the Phthalazine Ring: The initial step involves the formation of the phthalazine ring through a cyclization reaction. This can be achieved by reacting hydrazine with phthalic anhydride under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene is reacted with the phthalazine derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The carboxylic acid group is then esterified with 2-(diethylamino)ethanol in the presence of a dehydrating agent like thionyl chloride.
Formation of the Hydrochloride Salt: Finally, the ester is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Phthalazinecarboxylic acid, 3,4-dihydro-4-oxo-3-pentyl-
- 4-Oxo-3,4-dihydro-1-phthalazinecarboxylic acid
Comparison
Compared to similar compounds, 1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride is unique due to the presence of the diethylaminoethyl ester group, which enhances its solubility and potential biological activity. The phenyl group also contributes to its distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
21131-13-5 |
|---|---|
Molekularformel |
C21H24ClN3O3 |
Molekulargewicht |
401.9 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 4-oxo-3-phenylphthalazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H23N3O3.ClH/c1-3-23(4-2)14-15-27-21(26)19-17-12-8-9-13-18(17)20(25)24(22-19)16-10-6-5-7-11-16;/h5-13H,3-4,14-15H2,1-2H3;1H |
InChI-Schlüssel |
LGZRJGIWUUCCFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1=NN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1,1'-[(2-methylpropylidene)bis(seleno)]bis-](/img/structure/B14701325.png)
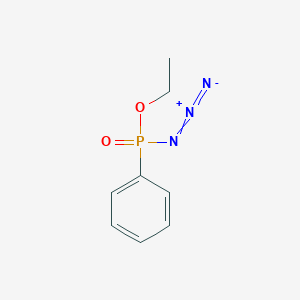
![2-[(Piperidin-1-yl)methylidene]cyclooctan-1-one](/img/structure/B14701336.png)
![1-Nitro-4-[[(4-nitrophenyl)methylsulfonyl-phenylmethyl]sulfonylmethyl]benzene](/img/structure/B14701351.png)
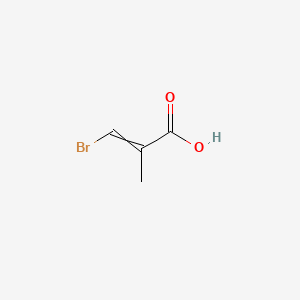
![[(1R,2R)-2-ethenylcyclopropyl]methanol](/img/structure/B14701367.png)

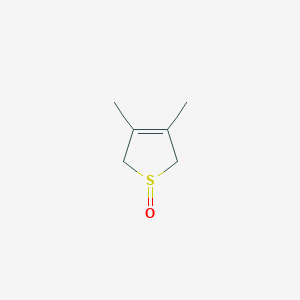
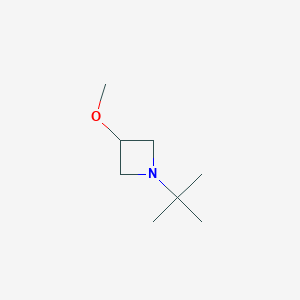
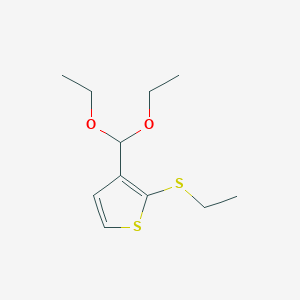
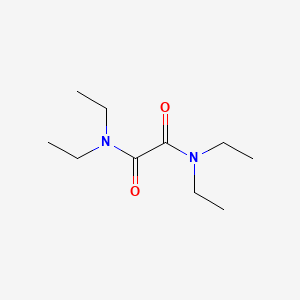
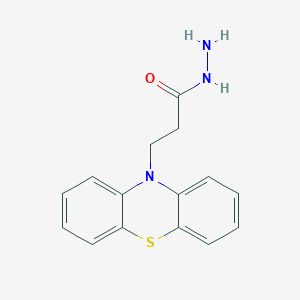
![Benzo[b]thiophene, 6-bromo-2,3,5-trimethyl-](/img/structure/B14701405.png)

